molecular formula C8H15NO B2454762 6-Azaspiro[3.5]nonan-8-ol CAS No. 2092805-31-5

6-Azaspiro[3.5]nonan-8-ol

Cat. No.: B2454762
CAS No.: 2092805-31-5
M. Wt: 141.214
InChI Key: YGNBBQABLOWGOD-UHFFFAOYSA-N
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Description

6-Azaspiro[3.5]nonan-8-ol is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.214. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azaspiro[3.5]nonan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-4-8(2-1-3-8)6-9-5-7/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNBBQABLOWGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of Spirocyclic Systems in Chemistry

Spirocyclic compounds, characterized by two rings connected by a single common atom, are gaining prominence in organic and medicinal chemistry. tandfonline.comtandfonline.com Their inherent three-dimensional nature offers a distinct advantage over flat aromatic systems by enabling more specific interactions with the complex three-dimensional binding sites of biological targets like proteins. tandfonline.com This structural rigidity can lead to improved potency and selectivity of drug candidates. tandfonline.comnih.gov

The incorporation of spirocycles into molecular design often leads to enhanced physicochemical properties. bldpharm.comresearchgate.net Key benefits include improved solubility, metabolic stability, and a higher fraction of sp3-hybridized carbons (Fsp3). tandfonline.combldpharm.com An increased Fsp3 value is often correlated with a higher success rate in clinical drug development. bldpharm.com These attributes make spirocyclic scaffolds highly attractive for medicinal chemists aiming to optimize lead compounds and explore new intellectual property landscapes. nih.govresearchgate.net

Unveiling the Azaspiro 3.5 Nonane Framework

The synthesis of azaspirocycles has been an area of active research, with various methodologies being developed to construct these strained yet valuable scaffolds. researchgate.net For instance, the 2-azaspiro[3.3]heptane moiety, a related smaller azaspirocycle, has been successfully employed as a bioisostere for piperidine (B6355638) in bioactive compounds. researchgate.net The development of scalable synthetic routes is crucial for making these building blocks more accessible for drug discovery programs. thieme.de

Derivatives of the azaspiro[3.5]nonane core have been investigated for a range of biological activities. For example, novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as potent agonists for GPR119, a receptor involved in glucose homeostasis. nih.gov Furthermore, azaspiro analogues of the antibiotic linezolid (B1675486) have been explored, demonstrating the potential of this scaffold in developing new antibacterial and antitubercular agents. nih.gov

6 Azaspiro 3.5 Nonan 8 Ol: a Scaffold of Growing Research Interest

Historical Perspective on Azaspiro[3.5]nonane Synthesis

The construction of azaspirocyclic compounds has historically relied on a few robust and well-established reactions. Early strategies for creating related azaspiro architectures often involved multi-step sequences. Foundational methods in the broader field of spirocycle synthesis include intramolecular cyclization reactions. For instance, the Reformatsky reaction has been utilized to create N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides by reacting a Reformatsky reagent derived from methyl 1-bromocyclohexanecarboxylate with N′-(arylmethylidene)benzohydrazides. researchgate.net This approach effectively forms the β-lactam ring within the spirocyclic system.

Another classical approach, the Staudinger [2+2] cycloaddition, has been employed to synthesize spiro-β-lactams, which are structural relatives of the azaspiro[3.5]nonane core. researchgate.net These early methods, while effective, often required harsh conditions and offered limited control over stereochemistry, paving the way for the development of more refined and advanced synthetic routes.

Advanced Synthetic Routes to the this compound Core

Modern synthetic chemistry has introduced a variety of sophisticated methods for the construction of complex molecular architectures like this compound. These routes often aim for higher efficiency, milder reaction conditions, and greater control over the molecular structure.

The key challenge in synthesizing the this compound core lies in the efficient formation of the spirocyclic junction. Several strategies have been developed to address this.

Intramolecular Cyclization: A common strategy involves the cyclization of a pre-assembled acyclic precursor. For example, a patent describes a two-step synthesis for the related 7-oxo-2-azaspiro[3.5]nonane. google.com This process involves an initial cyclization to form an intermediate, followed by a second cyclization using a reducing agent like lithium aluminum hydride to yield the final spirocyclic ketone. google.com This ketone can then be reduced to the corresponding alcohol.

Reaction of Amines with Cyclic Ketones: The synthesis of the parent compound, 6-Azaspiro[3.5]nonan-1-ol, can be achieved through the reaction of a primary amine with a cyclic ketone, such as cyclohexanone, under acidic or basic conditions to form the spirocyclic system. smolecule.com

Domino Radical Bicyclization: Advanced radical-based methods have been developed for the synthesis of azaspirocycles. A domino radical bicyclization of oxime ethers can produce spirocycles through the formation and capture of alkoxyaminyl radicals. acs.org This method allows for the construction of the spiro[indene-1,2′-pyrrolidine] system, demonstrating the power of radical cyclizations in forming complex spiro-fused rings. acs.org

Photocatalysis: Visible-light-driven photocatalysis has emerged as a powerful tool for constructing N-heterospirocycles. This method utilizes the photocatalytic generation of N-centered radicals from N-allylsulfonamides, which then react with alkenes to form β-spirocyclic pyrrolidines under mild conditions. nih.gov This approach has been used to synthesize compounds like 2-methylene-7-tosyl-7-azaspiro[3.5]nonane. nih.govacs.org

Synthetic Approach Key Reagents/Conditions Product Type Reference
Intramolecular CyclizationLithium aluminum hydride7-oxo-2-azaspiro[3.5]nonane google.com
Amine/Ketone ReactionPrimary amine, cyclohexanone6-Azaspiro[3.5]nonan-1-ol smolecule.com
Domino Radical BicyclizationBu3SnH, AIBNSpiro[indene-1,2′-pyrrolidine] acs.org
PhotocatalysisN-allylsulfonamides, alkene, photocatalystβ-Spirocyclic pyrrolidines nih.gov

The hydroxyl group at the C8 position of this compound introduces a chiral center, making the stereoselective synthesis of its enantiomers a critical objective for its use in chiral drug development.

A primary strategy for achieving stereoselectivity is the asymmetric reduction of the corresponding ketone, 6-azaspiro[3.5]nonan-8-one. This can be accomplished using chiral reducing agents or through catalytic asymmetric reduction. While specific examples for 6-azaspiro[3.5]nonan-8-one are not extensively detailed in the provided results, the reduction of a related ketone, 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one, to the corresponding alcohol using sodium borohydride (B1222165) is reported. ethz.ch This suggests that similar, but more sophisticated, chiral hydride reagents (e.g., those derived from boranes) or transition-metal catalysts with chiral ligands could be employed for the enantioselective reduction of the 6-azaspiro[3.5]nonan-8-one precursor.

Furthermore, diastereoselective addition reactions represent another powerful tool. The addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral Davis–Ellman's imines has been shown to produce 1-substituted 2-azaspiro[3.3]heptanes with high diastereoselectivity (dr up to 98:2). rsc.org This methodology is noted as being applicable to the synthesis of 1-substituted 2-azaspiro[3.5]nonane derivatives, indicating a viable pathway for introducing stereocenters with high control during the ring-forming process. rsc.org

Derivatization and Functionalization Strategies for this compound

The presence of both a hydroxyl group and a secondary amine provides two distinct points for chemical modification, allowing for the creation of a diverse library of derivatives.

The alcohol at the C8 position is a versatile functional group that can undergo a range of transformations.

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 6-azaspiro[3.5]nonan-8-one. This reaction is a common transformation for related spirocyclic alcohols and provides a precursor for further reactions, such as the introduction of different nucleophiles. smolecule.com

Substitution: The hydroxyl group can potentially be substituted with other functional groups, although this may require activation, for example, by conversion to a mesylate or tosylate.

Etherification/Esterification: The formation of ethers and esters at the C8 position is a straightforward method for modifying the compound's properties. For instance, a Mitsunobu reaction using tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate and a phenol (B47542) has been described to form an ether linkage. googleapis.com

The secondary amine at the N-6 position is nucleophilic and readily undergoes various functionalization reactions.

N-Sulfonylation: The nitrogen can be reacted with sulfonyl chlorides, such as tosyl chloride, to form sulfonamides. The synthesis of 2-methylene-7-tosyl-7-azaspiro[3.5]nonane is a documented example of this transformation. acs.org

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives.

N-Carbamoylation (Boc Protection): The nitrogen is often protected using a tert-butyloxycarbonyl (Boc) group to prevent its reaction in subsequent synthetic steps. This is achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is a common strategy in the synthesis of related azaspirocycles. googleapis.com

Functional Group Reaction Type Reagents Product Reference
C8-HydroxylOxidationOxidizing agents (e.g., PCC, Swern)6-Azaspiro[3.5]nonan-8-one smolecule.com
C8-HydroxylEtherification (Mitsunobu)Phenol, triphenylphosphine, DIADAryl ether derivative googleapis.com
N6-AmineN-SulfonylationTosyl chloride, baseN-Tosyl-6-azaspiro[3.5]nonane derivative acs.org
N6-AmineN-CarbamoylationDi-tert-butyl dicarbonate (Boc₂O)N-Boc-6-azaspiro[3.5]nonan-8-ol googleapis.com

Diversification of the Cyclobutane (B1203170) and Piperidine (B6355638) Rings

The 6-azaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, valued for the three-dimensional character it imparts to molecules. The ability to selectively functionalize both the cyclobutane and the piperidine rings is crucial for modulating the physicochemical and pharmacological properties of derivatives. Research has focused on developing versatile strategies to introduce a wide array of substituents and functional groups onto this spirocyclic system.

Diversification of the Cyclobutane Ring

The functionalization of the cyclobutane portion of azaspiro[3.5]nonanes allows for the introduction of various substituents, influencing the molecule's spatial arrangement and interactions with biological targets. While direct functionalization of the saturated cyclobutane ring can be challenging, several methods have been developed using precursors or activated intermediates.

One effective strategy involves the regioselective monoborylation of spirocyclobutene precursors. nih.gov Using a copper catalyst with a specific phosphine (B1218219) ligand (xantphos), a boryl group can be introduced onto the double bond with high regiocontrol. nih.gov This boryl moiety serves as a versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the installation of aryl and heteroaryl groups. whiterose.ac.uk This approach allows for the creation of diverse libraries of spirocyclic building blocks from a common borylated intermediate. nih.gov

Another powerful method for cyclobutane diversification is the use of an enol triflate intermediate derived from a corresponding cyclobutanone. This triflate can undergo Miyaura borylation to install a boronic ester (Bpin), which is then hydrogenated to the cyclobutyl Bpin compound. whiterose.ac.uk This intermediate can be converted to a more reactive trifluoroborate salt, which readily participates in palladium- or nickel-catalyzed cross-coupling reactions with a wide range of aryl and heteroaryl bromides. whiterose.ac.uk

Furthermore, the introduction of an exocyclic double bond on the cyclobutane ring provides another avenue for diversification. For instance, the synthesis of 2-methylene-7-tosyl-7-azaspiro[3.5]nonane creates a reactive alkene that can undergo various transformations, such as hydrogenation or ozonolysis, to yield further derivatized products. nih.govacs.org

Table 1: Selected Methodologies for Cyclobutane Ring Diversification in Azaspiro[3.5]nonane Analogues

Starting Material/IntermediateReagents and ConditionsFunctionalization TypeProduct ExampleCitation(s)
Spirocyclobutene1. CuCl, Xantphos, B₂pin₂2. Aryl-Br, Pd catalyst, BaseBorylation followed by Suzuki CouplingAryl-substituted azaspiro[3.5]nonane nih.gov
Azaspiro[3.5]nonan-2-one1. KHMDS, Comins' reagent2. B₂pin₂, Pd catalyst3. KHF₂Conversion to trifluoroborate salttert-Butyl 2-(trifluoroborat)-7-azaspiro[3.5]nonane-7-carboxylate whiterose.ac.uk
Cyclobutyl trifluoroborate saltAryl-Br, Ni or Pd catalyst, Light (for photoredox)Suzuki-Miyaura Cross-Couplingtert-Butyl 2-aryl-7-azaspiro[3.5]nonane-7-carboxylate whiterose.ac.uk
N-Boc-4-methylenepiperidineTrichloroacetyl chloride, Zn-Cu couple[2+2] Cycloadditiontert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate whiterose.ac.uk
2-Oxaspiro[3.5]nonan-7-oneMethyltriphenylphosphonium bromide, KOtBuWittig Reaction7-Methylene-2-oxaspiro[3.5]nonane nih.govacs.org

Diversification of the Piperidine Ring

The piperidine ring offers multiple points for modification, primarily at the nitrogen atom and, to a lesser extent, on the carbon framework. These modifications are critical for tuning properties such as basicity, polarity, and for introducing vectors that can interact with specific biological targets.

The secondary amine of the 6-azaspiro[3.5]nonane core is the most common site for functionalization. Standard reactions such as N-acylation, N-sulfonylation, and N-alkylation are routinely employed. whiterose.ac.ukresearchgate.net For example, the nitrogen can be protected with groups like tert-butoxycarbonyl (Boc) or tosyl (Ts), which not only modulate reactivity but can also be essential intermediates for further transformations. whiterose.ac.uknih.govacs.org The Boc group can be removed under acidic conditions, allowing for subsequent functionalization via reductive amination or coupling with various carboxylic acids or sulfonyl chlorides to install a wide range of substituents. whiterose.ac.ukresearchgate.net This approach has been used in the optimization of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, where the piperidine N-substituent was varied to improve biological activity. researchgate.net

Introduction of substituents onto the carbon atoms of the piperidine ring is less common and generally requires a more complex synthetic strategy starting from substituted precursors. For instance, the synthesis of methyl-substituted 2,7-diazaspiro[3.5]nonanes has been achieved, demonstrating that alkyl groups can be incorporated into the piperidine ring to create conformational biases and explore new chemical space. researchgate.net These syntheses often involve multi-step sequences where the substituted piperidine ring is constructed prior to the formation of the spirocyclic junction. researchgate.net

Table 2: Examples of Piperidine Ring Diversification in Azaspiro[3.5]nonane Analogues

PositionReaction TypeReagents and ConditionsResulting Functional GroupCitation(s)
N-6N-ProtectionBoc₂O, Et₃Ntert-butoxycarbonyl (Boc) whiterose.ac.uk
N-6N-DeprotectionHCl in Dioxane or TFASecondary Amine (as salt) whiterose.ac.uknih.govacs.org
N-6N-SulfonylationMethanesulfonyl chloride, BaseMethanesulfonamide whiterose.ac.uk
N-6N-Alkylation (Reductive Amination)Aldehyde/Ketone, NaBH(OAc)₃Substituted Amine researchgate.net
N-6N-ArylationAryl halide, Buchwald-Hartwig catalystN-Aryl Amine researchgate.net
N-6N-BenzylationBenzyl bromide, BaseN-Benzyl Amine nih.gov
C-atomsAlkylationSynthesis from substituted piperidone precursorsMethyl-substituted piperidine ring researchgate.net

Elucidation of Spirocyclic Conformations

Studies on closely related analogues, such as 2,2-dimethoxy-6-azaspiro[3.5]nonan-8-ol, provide significant insight into the likely conformations. The six-membered piperidine ring typically adopts a stable chair conformation to minimize torsional and steric strain. In this arrangement, substituents on the ring can occupy either axial or equatorial positions. The nitrogen atom at position 6, for instance, is often found in an axial position to reduce steric interference. The smaller four-membered ring is inherently strained and adopts a puckered or bent geometry.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are crucial for determining these conformations. X-ray diffraction of single crystals can provide precise measurements of bond lengths, bond angles, and dihedral angles, offering a definitive snapshot of the molecule's solid-state conformation. In solution, NMR spectroscopy helps to distinguish between protons in different chemical environments, such as the axial and equatorial positions within the spiro rings.

Below is a table summarizing typical structural parameters observed in related azaspiro compounds, which are expected to be similar for the this compound framework.

Table 1: Representative Bond Parameters in Azaspiro[3.5]nonane Systems.
Bond TypeTypical Length (Å)Typical Angle (°)
C-N (spiro)1.45–1.55100–110
C-C (spiro)1.50–1.6090–100
C-O (hydroxyl)1.40–1.50100–110

Influence of Spiro-Center Stereochemistry on Molecular Shape and Interactions

The spiro carbon atom in the 6-azaspiro[3.5]nonane scaffold is a stereogenic center, meaning that substituents on the rings can be arranged in different spatial orientations, leading to stereoisomers. Furthermore, the this compound molecule contains additional chiral centers, notably the carbon atom bearing the hydroxyl group (C8) and potentially the nitrogen atom (C6), which can adopt a stable pyramidal geometry due to the constraints of the ring system.

Ligand-Receptor Interaction Hypotheses for this compound Derivatives

The rigid spirocyclic framework of this compound derivatives makes them attractive scaffolds for designing potent and selective enzyme inhibitors. The defined three-dimensional structure allows for the precise positioning of functional groups to engage with specific subsites within a protein's active site.

A compelling example comes from the structure-guided design of inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication. nih.gov In these studies, the 6-azaspiro[3.5]nonane moiety served as a novel design element aimed at optimizing potency by accessing new chemical space within the enzyme's binding pocket. It was found that the spirocyclic core effectively positions substituents to interact with the S4 subsite of the protease. nih.gov

Structure-activity relationship (SAR) studies revealed that inhibitors incorporating the 6-azaspiro[3.5] core generally displayed high inhibitory activity, with IC₅₀ values often in the submicromolar range against both SARS-CoV-2 and MERS-CoV 3CLpro. nih.gov High-resolution co-crystal structures confirmed that these inhibitors bind covalently to the catalytic cysteine (Cys145) in the active site. Unlike smaller spirocyclic systems that showed some disorder in their binding, the larger 6-membered heterocycle of the 6-azaspiro[3.5]nonane derivatives resulted in a well-defined electron density, indicating a more stable and ordered binding conformation. nih.gov This stability is hypothesized to contribute to their high potency.

The table below summarizes the findings for a series of spirocyclic inhibitors, highlighting the effectiveness of the azaspiro scaffold.

Table 2: Structure-Activity Relationship of Spirocyclic Inhibitors for Viral Proteases. nih.gov
Spirocyclic CoreTarget ProteaseObserved Potency (IC₅₀)Key Finding
6-Azaspiro[3.5]nonaneSARS-CoV-2 3CLproSubmicromolarWell-defined binding in S4 subsite.
6-Azaspiro[3.5]nonaneMERS-CoV 3CLproSubmicromolarEffective inhibition across related coronaviruses.
2-Azaspiro[3.3]heptaneSARS-CoV-2 3CLproSubmicromolarShowed some conformational disorder upon binding.

These findings underscore the hypothesis that the this compound scaffold acts as a rigid and effective anchor, allowing medicinal chemists to probe and optimize interactions with specific receptor subsites to develop potent and selective therapeutic agents.

Biological Activity and Mechanistic Investigations of 6 Azaspiro 3.5 Nonan 8 Ol Derivatives

Modulatory Effects on Cellular Signaling Pathways

Derivatives of 6-azaspiro[3.5]nonane have been identified as modulators of several key signaling cascades that regulate cellular processes such as proliferation, inflammation, and survival.

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is linked to diseases like cancer. Research has explored the potential of azaspiro derivatives to interact with components of this pathway. google.comuniroma1.it For instance, certain spiro-lactam derivatives have been investigated in the context of modulating the Wnt/β-catenin cellular messaging system. google.com While direct modulation by a 6-azaspiro[3.5]nonan-8-ol derivative is a subject of ongoing research, the broader class of azaspiro compounds shows potential for interaction with this pathway. google.com

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the immune response and inflammation. google.comgoogleapis.com Recent patent literature describes novel pyrazolopyridine derivatives, which can incorporate a 6-azaspiro[3.5]nonan-8-yl moiety, as highly active inhibitors of Salt-Inducible Kinases (SIKs). google.comgoogleapis.com The inhibition of SIKs can lead to an anti-inflammatory effect by influencing the NF-κB pathway, resulting in high levels of the anti-inflammatory cytokine IL-10 and low levels of pro-inflammatory cytokines. google.comgoogleapis.com This suggests that specific derivatives of this compound could function as anti-inflammatory agents by modulating NF-κB signaling. google.comresearchgate.net

The PI3K/Akt pathway is a central signaling cascade that governs cell growth, survival, and metabolism. The protein tyrosine phosphatase SHP2 is a key upstream regulator of this pathway. google.comgoogleapis.com Several pyrimidinone derivatives incorporating a 6-azaspiro[3.5]nonan-6-yl group have been developed as potent antagonists of SHP2. google.com SHP2 is involved in signaling through the phosphoinositol 3-kinase (PI3K)-AKT pathway, and its inhibition by these compounds can disrupt these signals, which is a therapeutic strategy for hyperproliferative disorders. google.comgoogleapis.comgoogle.com The inactivation of SHP2 by these azaspiro derivatives prevents the dephosphorylation of its target signaling molecules, thereby attenuating the PI3K/Akt signaling flow. google.com

The Mitogen-Activated Protein Kinase (MAPK) pathway is essential for regulating cell proliferation, differentiation, and survival. SHP2 is also a positive regulator of the ERK/MAPK signaling pathway. google.comgoogleapis.com Inhibition of SHP2 by 6-azaspiro[3.5]nonane derivatives directly impacts this cascade. google.com By blocking SHP2 activity, these compounds prevent the activation of the Ras-MAPK signaling cascade, which is crucial for cell proliferation. google.comgoogleapis.com This is confirmed by the observed inhibition of ERK1/2 phosphorylation, a downstream target of SHP2, upon treatment with these compounds. google.com The development of potent and selective SHP2 inhibitors containing the azaspiro[4.5]decane moiety, a closely related structure, further underscores the potential of this chemical class to target the MAPK pathway for therapeutic benefit, particularly in oncology. researchgate.netacs.org

Interaction with Specific Biological Targets

The therapeutic potential of this compound derivatives is rooted in their ability to bind with high affinity and specificity to key biological targets, most notably enzymes. smolecule.com

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that plays a significant role in cellular defense against oxidative stress and is over-expressed in many cancer cell lines. nih.govresearchgate.net A drug discovery program specifically sought substituents that could enhance binding affinity to the NQO1 active site. nih.govresearchgate.net This research identified spirocyclic oxetanes, such as the related 2-oxa-7-azaspiro[3.5]nonane, as promising scaffolds. nih.govresearchgate.net The rationale was that the oxetane (B1205548) motif offers metabolic stability and the necessary hydrogen bonding capacity to interact efficiently with key residues, like His194, in the NQO1 active site. nih.govresearchgate.net This interaction is intended to enable more efficient reduction of quinone substrates, a key function of NQO1. nih.govresearchgate.net While direct data on this compound derivatives is emerging, the focus on the closely related 2-oxa-7-azaspiro[3.5]nonane highlights the potential for this class of compounds to act as modulators of NQO1. nih.govresearchgate.net

Data Tables

Table 1: SHP2 Inhibitors Incorporating Azaspiro Moieties and their Biological Activity

Compound ClassSpecific MoietyTargetBiological Activity (IC50)Source
Pyrimidinone Derivatives6-Amino-6-azaspiro[3.5]nonan-6-ylSHP2Data not specified in abstract google.com
6-Amino-3-methylpyrimidinones(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-ylSHP20.105 µM (for parent compound 4) acs.org
5-Azaquinoxaline DerivativesNot specifiedSHP20.13 nM (for compound C6) researchgate.net

Receptor Binding Profiles and Selectivity (e.g., Opioid Receptors for related systems)

Derivatives of the azaspiro[nonane] scaffold have been shown to interact with a diverse range of receptors, often with high affinity and selectivity. The spirocyclic framework is a key feature in achieving this selectivity.

Sigma Receptors (SRs): A series of 2,7-diazaspiro[4.4]nonane derivatives have been identified as potent sigma receptor (SR) ligands, which are implicated in pain signaling. nih.gov Detailed binding studies have revealed compounds with high affinity for both S1 and S2 receptor subtypes. For instance, compound 9d (AD258) showed high affinity for both S1R (Ki = 3.5 nM) and S2R (Ki = 2.6 nM). nih.gov Another derivative, compound 9a, demonstrated an even higher affinity for S1R, with a Ki value below 1 nM. nih.gov The structural rigidity of the spiroamine core in these compounds is thought to contribute to their potent binding characteristics. nih.gov

Interactive Table: Sigma Receptor Binding Affinities of 2,7-Diazaspiro[4.4]nonane Derivatives

Compound S1R Ki (nM) S2R Ki (nM) Selectivity
8a High High ~15-fold range
9a < 1.0 - S1R selective

| 9d (AD258) | 3.5 | 2.6 | Mixed/High Affinity |

Note: Ki (Inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Data sourced from reference nih.gov.

Glucagon-Like Peptide-1 (GLP-1) Receptor: More closely related 6-azaspiro[2.5]octane derivatives have been developed as potent agonists for the human glucagon-like peptide-1 (GLP-1) receptor. nih.gov This receptor is a key target in the treatment of type 2 diabetes and obesity. nih.gov Optimization of a lead compound led to a series of potent GLP-1 agonists, with their structure-activity relationship (SAR) rationalized using cryogenic electron microscopy structures. nih.gov

Other Receptors: The versatility of the azaspiro scaffold is further demonstrated by its application in targeting other receptor systems:

Nicotinic Acetylcholine (B1216132) Receptors (nAChR): 4-Azaspiro[bicyclo[2.2.2]octane-2,5'oxazol]-2'-amine derivatives have been developed as potent partial agonists of the α7 nicotinic acetylcholine receptor, a target for cognitive enhancement. acs.org

Adenosine (B11128) Receptors: Thiazolopyridine derivatives incorporating an 8-Oxa-2-aza-spiro[4.5]decane moiety have been patented as adenosine receptor antagonists. google.com

GPR119: A class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as agonists for GPR119, another target for metabolic diseases. researchgate.net

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is a challenging but increasingly important area of drug discovery. nih.govnih.gov While direct evidence for this compound in this context is absent, derivatives of related azaspirocycles are being investigated as modulators of intracellular signaling pathways that are governed by PPIs.

For example, 2-azaspiro[3.3]heptane derivatives have been developed as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). google.com STAT3 is a transcription factor that, upon activation by phosphorylation, dimerizes and translocates to the nucleus to regulate gene expression. google.com Its constitutive activation is linked to various cancers, making it a key therapeutic target. The inhibition of STAT3 by these spirocyclic compounds inherently involves the disruption of its dimerization or its interaction with upstream kinases (like JAKs) or downstream protein partners, representing a form of PPI modulation. google.com

Mechanisms of Action in Research Models

Cellular Pathway Disruption

Azaspiro derivatives exert their biological effects by intervening in specific cellular signaling cascades.

Disruption of Cytoskeletal Organization: Novel 2,7-diazaspiro google.comgoogle.comnonane derivatives have been shown to inhibit the activity of osteoclasts, the cells responsible for bone resorption. researchgate.net The mechanism involves targeting DOCK5, a guanine (B1146940) nucleotide exchange factor (GEF) essential for osteoclast function. This leads to the disruption of the RHOA-ROCK signaling pathway, which is critical for organizing the actin cytoskeleton into the "actin ring" required for bone resorption. researchgate.net

Modulation of Receptor Signaling Pathways: As mentioned, 6-azaspiro[2.5]octane derivatives act as GLP-1 receptor agonists. nih.gov Activation of this receptor stimulates downstream pathways leading to insulin (B600854) secretion. nih.gov Interestingly, some azaspiro derivatives have been shown to exhibit "biased agonism," where they preferentially activate certain downstream pathways over others. For instance, they may cause less recruitment of β-arrestin compared to their effect on cyclic adenosine monophosphate (cAMP) signaling. smolecule.comnih.gov This can be a desirable property, as it may reduce receptor desensitization and lead to a more sustained therapeutic effect. smolecule.com

Inhibition of Transcription Factor Pathways: The aforementioned 2-azaspiro[3.3]heptane derivatives that inhibit STAT3 disrupt the entire STAT3 signaling pathway. google.com By preventing the transcription of STAT3 target genes, these compounds can block cellular processes critical for cancer cell growth, proliferation, and survival. google.com

Target Validation Studies

Target validation confirms that the interaction of a compound with its molecular target is responsible for the observed biological effect.

For the 2,7-diazaspiro google.comgoogle.comnonane derivatives targeting osteoclasts, the molecular target DOCK5 was validated as essential for bone resorption. researchgate.net Further studies with a lead compound from this series, E197, showed that it could prevent pathological bone loss in a mouse model of osteoporosis. Crucially, the treatment did not impair bone formation, indicating a specific effect on osteoclast activity. researchgate.net This provides strong evidence that DOCK5 is a valid target for anti-resorptive therapies.

In the case of GLP-1 receptor agonists, target engagement by 6-azaspiro[2.5]octane derivatives has been confirmed through functional assays measuring insulin secretion in pancreatic beta-cell models and by demonstrating improved glucose tolerance in preclinical studies. smolecule.comnih.gov The use of cryogenic electron microscopy to visualize the binding of these compounds to the GLP-1 receptor provides definitive validation at an atomic level. nih.gov

Structure Activity Relationship Sar Studies of 6 Azaspiro 3.5 Nonan 8 Ol Derivatives

Impact of Hydroxyl Group Stereochemistry and Position on Biological Activity

The hydroxyl (-OH) group at the 8-position of the 6-azaspiro[3.5]nonan-8-ol core is a critical determinant of its biological activity, primarily through its ability to form hydrogen bonds with biological targets. The stereochemical configuration of this hydroxyl group, whether in the (R) or (S) orientation, can significantly impact the binding affinity and efficacy of the molecule. The specific orientation of the hydroxyl group dictates its spatial arrangement, which must be complementary to the hydrogen-bonding donors and acceptors within the target's binding site. Studies on related chiral compounds have demonstrated that inverting the stereochemistry at a hydroxyl-bearing carbon can lead to substantial changes in inhibitory constants (Ki). acs.org For instance, in a study of phosphatidylinositol analogues, the stereochemistry of the C-2 hydroxyl group was found to be crucial for hydrolysis by bacterial PI-PLC, with only the natural myo-configuration being active. acs.org

The position of the hydroxyl group on the spirocyclic ring is also a key factor. While the 8-position is common, its relocation to other positions, such as the 1- or 7-position as seen in analogues like 6-Azaspiro[3.5]nonan-1-ol and Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one, would alter the molecule's interaction with its biological target. smolecule.comsmolecule.com The presence of the hydroxyl group generally enhances water solubility compared to non-hydroxylated or methoxy-substituted counterparts, which can influence the pharmacokinetic properties of the compound. The oxidation of this hydroxyl group to a carbonyl, creating a ketone, results in derivatives like 8-hydroxy-6-azaspiro[3.5]nonan-5-one, which exhibit different hydrogen-bonding potential.

The following table summarizes the kinetic parameters of phosphatidylinositol analogues, illustrating the impact of hydroxyl group modifications on enzyme inhibition.

CompoundModification to C-2 Hydroxyl GroupKi (mM) acs.org
6 Inversion of stereochemistry (scyllo derivative)0.2
10 Retained natural configuration (phosphorodithioate)0.6
8 Replacement with hydrogen (2-deoxy)2.6
9 O-methylation (methoxy derivative)6.6
7 Replacement with fluorine (scyllo-fluoro)8.8

Role of Nitrogen Substituents on Target Affinity and Efficacy

For instance, in the development of Bcl-2 inhibitors, modifications to the nitrogen-containing spiro linker were explored to optimize potency. nih.gov Similarly, studies on N-aryl diazaspirocyclic compounds for treating disorders related to nicotinic cholinergic neurotransmission highlight the importance of the N-aryl group for biological activity. google.com The introduction of different N-heterocycles as substituents has been a strategy to enhance the anti-influenza activity of oseltamivir (B103847) derivatives by promoting interactions within the 150-cavity of neuraminidase. nih.gov

Research into SARS-CoV-2 3CL protease inhibitors has also demonstrated the significance of amine substituents at the 6-position of related heterocyclic scaffolds. Replacing a fused isoindoline (B1297411) with a monocyclic pyrrolidine (B122466) led to a decrease in activity, whereas a trifluoromethyl-substituted piperidine (B6355638) moiety improved activity, indicating that lipophilic substituents that can fill the S1' pocket are crucial for potency. acs.org

The table below shows the effects of various linkers and nitrogen-containing rings on Bcl-2 inhibition, demonstrating the impact of N-substituents.

CompoundLinker/Ring SystemBcl-2 IC50 (nM) nih.gov
10l Cyclohexane (B81311)~1
10m Cyclohexene~1
10n Piperidine~1

Influence of Ring Substitutions on Pharmacological Profiles

Substitutions on the carbocyclic ring of the 6-azaspiro[3.5]nonane scaffold provide another avenue for fine-tuning the pharmacological profile of these derivatives. The size, electronics, and position of these substituents can affect the molecule's conformation, binding interactions, and pharmacokinetic properties. For example, the introduction of methoxy (B1213986) groups can increase steric hindrance and reduce nucleophilic reactivity compared to hydroxyl analogs.

In the context of Bcl-2 inhibitors, substituting a chlorine atom at different positions on a phenyl ring attached to the spiro linker was shown to significantly affect potency against both wild-type and mutant forms of the protein. nih.gov Replacing the chlorine with a larger bromine atom resulted in a slight increase in potency. nih.gov This highlights the sensitivity of the binding pocket to the nature and position of substituents on appended aromatic rings.

Furthermore, the strategic incorporation of "exit vectors" on the spirocyclic scaffold allows for fragment growth and further chemical modifications to explore the surrounding chemical space and optimize interactions with the target. acs.org The ability to create diverse libraries of spirocycles through techniques like visible-light-driven photocatalysis facilitates comprehensive SAR studies. acs.org

The following table illustrates the influence of substitutions on a phenyl ring linked to a spiro scaffold on Bcl-2 inhibition.

CompoundSubstitution on Phenyl RingWT Bcl-2 IC50 (nM) nih.govG101V Mutant Bcl-2 IC50 (nM) nih.gov
11a o-Cl0.81.9
11b m-Cl11.234.6
11c p-Cl11.542.1
11d o-Br0.61.6

Comparative Analysis with Related Spirocyclic Scaffolds

The 6-azaspiro[3.5]nonane scaffold is one of many spirocyclic systems utilized in drug discovery. A comparative analysis with related scaffolds reveals the unique advantages and disadvantages of each core structure in specific therapeutic contexts. For example, in the development of SARS-CoV-2 3CL protease inhibitors, derivatives of 6-azaspiro[3.5]nonane were compared with those of 2-azaspiro[3.3]heptane, 2-azaspiro[3.4]octane, and 6-azaspiro[3.4]octane. nih.gov It was observed that inhibitors containing the larger 6-membered nitrogen heterocycle of the 6-azaspiro[3.5] system did not exhibit the same degree of disorder in their bound conformation as those with smaller 4-membered rings, suggesting a more stable and defined binding mode. nih.gov

The placement of the heteroatom within the spirocyclic system is also critical. For instance, 6-Oxa-2-azaspiro[3.5]nonane and 2-Oxa-6-azaspiro[3.5]nonane, while both being oxa-azaspirocycles, have different nitrogen placements, which leads to varying biological activity profiles. The 6-azaspiro[3.5]nonane core is part of a broader family of spirocycles that includes diazaspiro[3.5]nonanes, diazaspiro[4.5]decanes, and oxa-azaspiro[4.5]decanes, each offering distinct structural and electronic properties. google.comgoogle.comepo.org

Natural products also feature a variety of spirocyclic systems. For instance, the [3.5.0] spirocyclic system is found in cleroindicin A. nih.gov Other related scaffolds found in nature and synthetic compounds include the [2.4.0] spirocyclic moiety in sesquiterpenes and the [4.4.0] spirocyclic system in the diuretic spironolactone. nih.gov The choice of a particular spirocyclic scaffold is therefore a key strategic decision in drug design, balancing factors like synthetic accessibility, structural rigidity, and the ability to present functional groups in a desirable three-dimensional orientation for optimal target engagement. nih.govethz.ch

The table below presents a comparison of inhibitory activities of various spirocyclic inhibitors against SARS-CoV-2 3CLpro.

Compound SeriesSpirocyclic ScaffoldSARS-CoV-2 3CLpro IC50 Range (µM) nih.gov
2c, 3c, 4c 2-Azaspiro[3.3]heptaneSubmicromolar
7c, 8c, 9c, 10c, 11c 6-Azaspiro[3.5]nonaneSubmicromolar

An in-depth analysis of the chemical compound this compound reveals a scaffold of significant interest in contemporary medicinal chemistry. While comprehensive research dedicated solely to this molecule remains emerging, this article explores the computational and theoretical methodologies pivotal for elucidating its potential therapeutic value. The spirocyclic nature of this compound, combining a four-membered azetidine (B1206935) ring with a six-membered cyclohexanol (B46403) ring, presents a unique three-dimensional structure that is explored through advanced modeling techniques. Such spirocyclic systems are increasingly recognized as valuable alternatives to traditional motifs like morpholine (B109124) in drug design. mdpi.comnih.gov

Computational Chemistry and Theoretical Studies on 6 Azaspiro 3.5 Nonan 8 Ol

Computational chemistry provides indispensable tools for predicting the behavior of novel chemical entities, thereby guiding synthetic efforts and biological testing. For a molecule like 6-Azaspiro[3.5]nonan-8-ol, these methods can forecast its interactions with biological targets, its conformational preferences, and the structural features that are key to its activity.

Research Applications of 6 Azaspiro 3.5 Nonan 8 Ol in Chemical Biology and Drug Discovery

Utilization as a Core Scaffold in Drug Discovery Programs

Spirocyclic scaffolds are increasingly sought after in drug discovery due to their inherent three-dimensionality. bldpharm.com The fusion of two rings through a single quaternary carbon atom imparts conformational rigidity and introduces novel three-dimensional exit vectors for substituents. These attributes can lead to improved binding affinity and selectivity for biological targets. The incorporation of spiro-containing systems, such as the 6-azaspiro[3.5]nonane core, increases the fraction of sp3-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ value is often correlated with greater success in clinical development, partly because it allows for more precise spatial orientation of functional groups, enhancing complementarity with protein binding sites. bldpharm.com

Furthermore, azaspiro scaffolds can favorably modulate key physicochemical properties of drug candidates. By replacing more traditional ring systems (e.g., morpholine (B109124) or piperazine) with azaspiro cycles, medicinal chemists can fine-tune parameters like lipophilicity (LogD) and metabolic stability, which are critical for a compound's pharmacokinetic profile. bldpharm.com The 6-azaspiro[3.5]nonan-8-ol framework, with its nitrogen atom providing a handle for further functionalization and an alcohol group for potential hydrogen bonding interactions, represents an attractive core for building libraries of diverse compounds aimed at various therapeutic targets.

Development as Molecular Probes for Biological Systems

While the structural rigidity and functional handles of this compound make it a suitable candidate for the development of molecular probes, specific examples of its application in this area are not widely documented in publicly available research. Molecular probes are essential tools in chemical biology for interrogating complex biological systems, and the unique topology of this azaspirocycle could potentially be exploited to create probes with high specificity for particular enzymes or receptors.

Integration into Proteolysis Targeting Chimeras (PROTACs) and Molecular Degraders

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from the cell by hijacking the body's own protein disposal machinery. nih.gov A PROTAC consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by controlling the distance and orientation between the POI and the E3 ligase, which is essential for the formation of a stable and productive ternary complex. nih.gov

Spirocyclic structures are being incorporated into PROTAC design, particularly within the linker, to provide rigidity and control the spatial arrangement of the two ligands. While direct integration of this compound into a published PROTAC is not specified, the closely related isomer, 7-azaspiro[3.5]nonane, has been utilized as a building block for PROTAC linkers. A derivative, 4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)picolinic acid, is offered commercially as a rigid linker component for PROTAC synthesis, demonstrating the utility of this specific spirocyclic core in the field of targeted protein degradation. sigmaaldrich.com This highlights the value of the azaspiro[3.5]nonane framework in constructing effective molecular degraders.

The fundamental mechanism of a PROTAC involves recruiting an E3 ubiquitin ligase to a target protein that it would not normally interact with. nih.gov There are over 600 E3 ligases in the human genome, but PROTAC development has predominantly focused on a small number for which potent small-molecule ligands have been discovered. frontiersin.orgresearchgate.net The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govdundee.ac.uk Other ligases such as the inhibitor of apoptosis proteins (IAPs) and mouse double minute 2 homolog (MDM2) have also been successfully hijacked. nih.govfrontiersin.org

A PROTAC containing an azaspiro[3.5]nonane-based linker would connect a warhead (targeting the POI) to a ligand for one of these E3 ligases. For instance, the linker could be attached to a pomalidomide (B1683931) derivative to recruit CRBN or a VHL ligand based on the natural product HIF-1α. sigmaaldrich.comnih.gov The choice of E3 ligase and the structure of the linker are critical for achieving selective and efficient degradation of the target protein.

PROTACs function by directly modulating the Ubiquitin-Proteasome Pathway (UPP), the primary mechanism for regulated protein degradation in eukaryotic cells. mdpi.com The UPP involves a three-step enzymatic cascade:

Ubiquitin Activation: An E1 activating enzyme uses ATP to activate a ubiquitin molecule.

Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.

Ubiquitin Ligation: An E3 ligase recognizes a specific substrate protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate. frontiersin.org

This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein. mdpi.com By inducing the formation of a ternary complex (Target Protein—PROTAC—E3 Ligase), a PROTAC effectively forces the ubiquitination and subsequent proteasomal degradation of a specific target protein, thereby modulating the UPP to achieve a therapeutic effect. nih.gov

Role in Scaffold Hopping and Lead Optimization

Scaffold hopping is a key strategy in medicinal chemistry used to identify novel chemical series by replacing the core structure of a known active compound with a different scaffold, while preserving its biological activity. nih.gov This approach is widely used during lead optimization to overcome issues with the original chemical series, such as poor metabolic stability, off-target effects, or to generate new intellectual property. nih.govnih.gov

Azaspiro scaffolds are excellent candidates for scaffold hopping. Their rigid, three-dimensional nature can mimic the conformation of more flexible or planar ring systems while introducing improved drug-like properties. For example, in a program to develop melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists, researchers exchanged a morpholine ring for various azaspiro cycles. bldpharm.com This strategic "hop" resulted in compounds with lower lipophilicity (logD) and enhanced metabolic stability, demonstrating the power of this approach. bldpharm.com

Replacing a traditional piperidine (B6355638) or cyclohexane (B81311) ring with a 6-azaspiro[3.5]nonane core can significantly alter a molecule's properties, as illustrated in the conceptual data table below.

ParameterOriginal Scaffold (e.g., Piperidine-based)Hopped Scaffold (6-Azaspiro[3.5]nonane-based)Rationale for Improvement
Three-Dimensionality (Fsp³)LowerHigherThe spirocyclic center increases saturation and provides more defined exit vectors for substituents. bldpharm.com
Metabolic StabilityPotentially Lower (e.g., susceptible to CYP450 oxidation)Potentially HigherReplacing metabolically labile positions on an aromatic or simple heterocyclic ring can block sites of oxidation. nih.gov
Lipophilicity (LogD)VariableOften LoweredThe introduction of a polar nitrogen atom and the disruption of planarity can reduce lipophilicity, improving solubility. bldpharm.com
Novelty / IP PositionCrowded Chemical SpaceNovel Chemical SpaceReplacing a common scaffold with a less common one creates structurally distinct molecules with a stronger intellectual property position. nih.gov

Current Research Landscape and Future Perspectives for 6 Azaspiro 3.5 Nonan 8 Ol

Emerging Synthetic Methodologies

The synthesis of functionalized azaspirocycles like 6-azaspiro[3.5]nonan-8-ol presents unique stereochemical challenges. While specific methodologies for the direct, stereoselective synthesis of this compound are not extensively documented in publicly available literature, emerging strategies for the construction of related azaspiro[3.5]nonane and other spirocyclic systems provide valuable insights into potential synthetic routes.

Recent advancements in stereoselective synthesis offer powerful tools for accessing complex molecular architectures with high precision. nih.govmdpi.comnih.gov Methodologies for the synthesis of related azaspirocycles often involve multi-step sequences that aim to construct the spirocyclic core and introduce desired functional groups. For instance, the synthesis of novel 7-azaspiro[3.5]nonane derivatives has been achieved, highlighting the feasibility of constructing this particular spiro-system. nih.gov

Furthermore, research into the synthesis of other functionalized azaspirocycles, such as 4-azaspiro[2.3]hexanes, explores various synthetic routes, including ring-closure methodologies. mdpi.comchemrxiv.org These studies underscore the ongoing efforts to develop efficient and scalable methods for producing diverse spirocyclic scaffolds for drug discovery. A key challenge in the synthesis of compounds like this compound is the control of stereochemistry at the spirocenter and any additional chiral centers, such as the carbon bearing the hydroxyl group in the case of the titular compound. The development of catalytic asymmetric methods would be a significant advancement in this area.

Synthetic ApproachDescriptionKey AdvantagesRelevant Scaffolds
Multi-step Synthesis Sequential construction of the rings and introduction of functional groups.Allows for controlled introduction of complexity.7-Azaspiro[3.5]nonane nih.gov
Ring-Closure Methodologies Formation of one of the rings from an acyclic precursor already containing the other ring elements.Can be efficient for creating the core scaffold.4-Azaspiro[2.3]hexanes mdpi.comchemrxiv.org
Stereoselective Synthesis Methods that control the three-dimensional arrangement of atoms.Crucial for producing single enantiomers, which often have different biological activities. nih.govmdpi.comnih.govGeneral applicability

Unexplored Biological Targets and Pathways

The unique three-dimensional shape of this compound and its analogues makes them attractive candidates for targeting a variety of biological macromolecules. While the full spectrum of their biological targets remains largely unexplored, recent research has provided a significant breakthrough in the context of viral diseases.

A notable study has identified derivatives of the 6-azaspiro[3.5]nonane scaffold as potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a crucial enzyme for viral replication. This discovery highlights the potential of this spirocyclic system to interact with the active sites of viral proteases, offering a promising avenue for the development of novel antiviral agents. The structure-activity relationship (SAR) studies in this area can guide the design of more potent and selective inhibitors. nih.govmdpi.com

Beyond viral proteases, the 6-azaspiro[3.5]nonane scaffold holds potential for interacting with other enzyme classes and receptors that are implicated in various diseases. Given the prevalence of kinase inhibitors in cancer therapy, for example, it would be of significant interest to explore whether analogues of this compound can be designed to target specific kinases. mdpi.com The rigid nature of the spirocyclic core could offer a way to achieve high selectivity for a particular kinase, thereby reducing off-target effects.

Further research is warranted to screen this compound and its derivatives against a broad panel of biological targets to uncover novel activities and mechanisms of action.

Potential for Novel Therapeutic Area Research (e.g., cancer, inflammation, infectious diseases)

The demonstrated activity of 6-azaspiro[3.5]nonane derivatives against a key SARS-CoV-2 enzyme firmly establishes their potential in the field of infectious diseases . The development of broad-spectrum antiviral agents is a critical area of research, and the SAR data from studies on coronavirus proteases can inform the design of inhibitors against other viral pathogens. nih.govmdpi.com

In the realm of cancer , the exploration of this compound analogues as kinase inhibitors presents a compelling opportunity. mdpi.com Many existing cancer therapies target the ATP-binding site of kinases, and the unique structural features of this spirocycle could be exploited to design novel inhibitors with improved properties.

The field of inflammation also represents a promising, yet underexplored, therapeutic area for this class of compounds. Chronic inflammation is a hallmark of many diseases, and the identification of novel anti-inflammatory agents is of high importance. mdpi.commdpi.com Screening of this compound derivatives in relevant in vitro and in vivo models of inflammation could reveal their potential to modulate inflammatory pathways.

Therapeutic AreaPotential Biological Target(s)Rationale
Infectious Diseases Viral Proteases (e.g., SARS-CoV-2 3CLpro) nih.govmdpi.comDemonstrated inhibitory activity of 6-azaspiro[3.5]nonane derivatives.
Cancer Protein Kinases mdpi.comThe rigid scaffold may allow for the design of selective inhibitors.
Inflammation Enzymes and receptors in inflammatory pathways mdpi.commdpi.comA largely unexplored area with high potential for novel discoveries.

Challenges and Opportunities in the Development of this compound Analogues

The development of analogues of this compound is accompanied by both challenges and opportunities. A primary challenge lies in the synthetic complexity of these molecules. The construction of the spirocyclic core with precise stereochemical control can be difficult and may require the development of novel synthetic methodologies. researchgate.net

However, the inherent three-dimensionality of the 6-azaspiro[3.5]nonane scaffold presents a significant opportunity for the design of highly selective ligands. By strategically modifying the functional groups on the spirocyclic core, it is possible to fine-tune the interactions with a biological target, leading to improved potency and a better side-effect profile. This concept is central to the field of medicinal chemistry and is often referred to as establishing a structure-activity relationship (SAR). nih.govmdpi.com

Another key opportunity lies in the application of bioisosteric replacement . The 6-azaspiro[3.5]nonane moiety can be considered a bioisostere for other cyclic systems, such as piperidine (B6355638), which is a common motif in many approved drugs. Replacing a piperidine ring with a 6-azaspiro[3.5]nonane scaffold can lead to improvements in metabolic stability, aqueous solubility, and other pharmacokinetic properties.

The table below summarizes some of the key challenges and opportunities:

AspectChallengesOpportunities
Synthesis Stereoselective construction of the spirocyclic core. researchgate.netDevelopment of novel and efficient synthetic routes.
Selectivity Achieving high selectivity for the desired biological target.The rigid 3D structure can enable highly specific interactions.
Pharmacokinetics Optimizing properties such as absorption, distribution, metabolism, and excretion.Bioisosteric replacement can lead to improved drug-like properties.
Intellectual Property Navigating existing patents on related scaffolds.The novelty of the 6-azaspiro[3.5]nonane scaffold can provide a strong patent position.

Q & A

Basic: What synthetic routes are commonly employed to prepare 6-Azaspiro[3.5]nonan-8-ol?

Methodological Answer:
The synthesis typically involves spirocyclic ring formation via intramolecular cyclization or reductive amination. Key intermediates include tert-butyl-protected derivatives (e.g., tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate, CAS 1823977-72-5), which are deprotected under acidic conditions . For example:

  • Step 1: React a bicyclic ketone with an amino alcohol under Mitsunobu conditions to form the spirocyclic core.
  • Step 2: Protect the amine group using tert-butyloxycarbonyl (Boc) to improve stability during purification .
  • Step 3: Deprotect with HCl in dioxane to yield the final hydroxylated product.

Basic: How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% as per EN300-1666464) .
  • Spectroscopy: Confirm the structure via 1H^1H-NMR (e.g., hydroxyl proton at δ 1.8–2.2 ppm) and LC-MS (M+^+ at m/z 212.08 for C6_6H11_{11}Cl2_2N3_3O) .
  • Elemental Analysis: Match experimental C/H/N ratios to theoretical values (e.g., C: 33.83%, H: 5.22%, N: 18.58%) .

Basic: What are common impurities in this compound synthesis, and how are they identified?

Methodological Answer:
Impurities often arise from incomplete cyclization or residual protecting groups:

  • Byproducts: Unreacted tert-butyl carbamate (detected via FT-IR at 1680–1720 cm1^{-1} for carbonyl stretch) .
  • Degradation Products: Oxidized spiro rings (e.g., 8-oxo derivatives) identified by LC-MS with +16 Da mass shifts .
  • Validation: Compare retention times and spectra against reference standards (e.g., EP impurity guidelines for azaspiro compounds) .

Advanced: How can reaction yields be optimized in multi-step syntheses of this compound?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency. Evidence suggests DMF improves intramolecular interactions .
  • Catalysis: Use Pd/C or Raney Ni for reductive amination steps to reduce side-product formation .
  • Kinetic Monitoring: Track intermediates via in-situ FT-IR or inline HPLC to adjust reaction times and temperatures .

Advanced: How should researchers address contradictory bioactivity data in this compound derivatives?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., pH, temperature) to minimize variability. For example, derivatives like 8-hydroxy-6-azaspiro[3.5]nonan-5-one (EN300-399904) showed inconsistent enzyme inhibition due to pH-sensitive tautomerism .
  • Data Triangulation: Combine in vitro (e.g., kinase assays) and in silico (molecular docking) results to validate mechanisms .
  • Meta-Analysis: Cross-reference findings with structurally related compounds (e.g., marine alkaloids with 6-azaspiro[4.5]decane cores) to identify trends .

Advanced: What analytical parameters are critical for validating quantification methods for this compound?

Methodological Answer:

  • Linearity: Establish a calibration curve (0.1–100 µg/mL) with R2^2 > 0.99 using UV detection at 210–230 nm .
  • Precision: Achieve <2% RSD in intraday and interday assays via HPLC .
  • LOQ/LOD: Determine limits of quantification/detection using signal-to-noise ratios (e.g., LOQ = 0.5 µg/mL for LC-MS) .

Advanced: How can stereochemical isomers of this compound be characterized?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers .
  • NOESY NMR: Analyze spatial proximity of protons (e.g., axial vs. equatorial hydroxyl groups) to assign configurations .
  • X-ray Crystallography: Resolve absolute configuration for crystalline derivatives (e.g., tert-butyl-protected analogs) .

Advanced: What stability studies are recommended for this compound under storage conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), light (UV-A), and humidity (75% RH) for 4–8 weeks .
  • Analytical Endpoints: Monitor hydroxyl group oxidation via LC-MS and colorimetric assays (e.g., FeCl3_3 for phenol degradation) .
  • Stabilizers: Add antioxidants (e.g., BHT) or store in amber vials under nitrogen to prolong shelf life .

Advanced: How can computational modeling guide the design of this compound-based therapeutics?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock to predict binding affinities for targets like cPLA2_2 (anti-inflammatory applications) .
  • ADMET Prediction: Calculate logP (1.2–1.8), solubility (<10 µg/mL), and CYP450 interactions using QikProp .
  • SAR Analysis: Correlate substituent effects (e.g., halogenation at C-2) with bioactivity using 3D-QSAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.